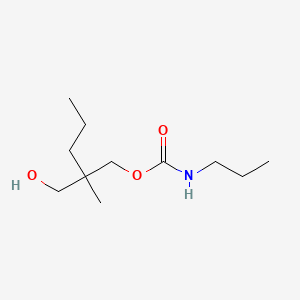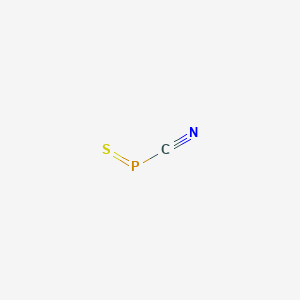![molecular formula C11H24S3 B14686182 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane CAS No. 32564-49-1](/img/structure/B14686182.png)
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane is an organic compound characterized by the presence of multiple ethylsulfanyl groups attached to a central propane backbone
Métodos De Preparación
The synthesis of 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane typically involves the reaction of a suitable precursor with ethylsulfanyl reagents under controlled conditions. One common method involves the use of a base to deprotonate the precursor, followed by nucleophilic substitution with ethylsulfanyl groups. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the original sulfide form.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their potential biological activities.
Medicine: Research may explore its potential as a therapeutic agent or as a precursor to pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane involves its interaction with molecular targets through its ethylsulfanyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution, which can modify the activity of biological molecules or materials. The specific pathways involved depend on the context of its use and the nature of the target molecules.
Comparación Con Compuestos Similares
1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane can be compared with other similar compounds, such as:
1,3-Bis(ethylsulfanyl)propane: Lacks the additional methyl and ethylsulfanyl groups, making it less complex.
1,3-Bis(methylsulfanyl)-2-[(methylsulfanyl)methyl]-2-methylpropane: Similar structure but with methylsulfanyl groups instead of ethylsulfanyl groups.
1,3-Bis(phenylsulfanyl)-2-[(phenylsulfanyl)methyl]-2-methylpropane: Contains phenylsulfanyl groups, which can significantly alter its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of ethylsulfanyl groups and its potential for diverse applications in various fields.
Propiedades
Número CAS |
32564-49-1 |
|---|---|
Fórmula molecular |
C11H24S3 |
Peso molecular |
252.5 g/mol |
Nombre IUPAC |
1,3-bis(ethylsulfanyl)-2-(ethylsulfanylmethyl)-2-methylpropane |
InChI |
InChI=1S/C11H24S3/c1-5-12-8-11(4,9-13-6-2)10-14-7-3/h5-10H2,1-4H3 |
Clave InChI |
JTJLFRVMLXJYEU-UHFFFAOYSA-N |
SMILES canónico |
CCSCC(C)(CSCC)CSCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


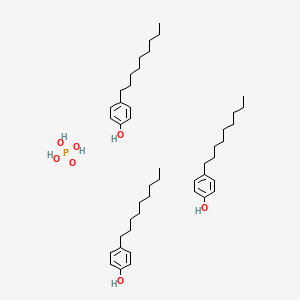
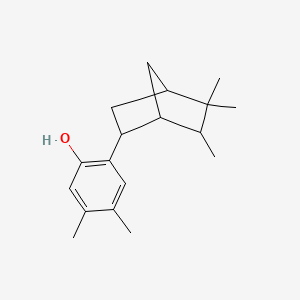
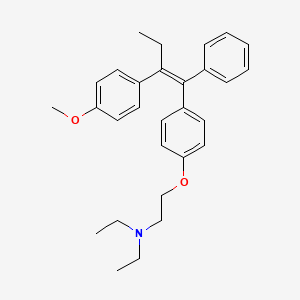
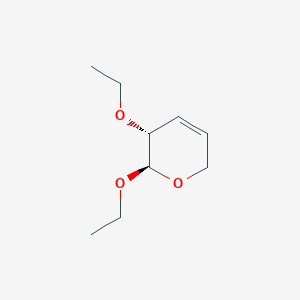
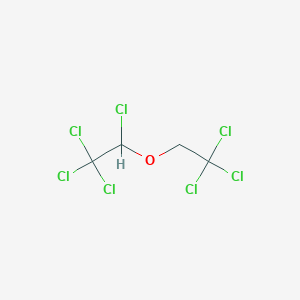
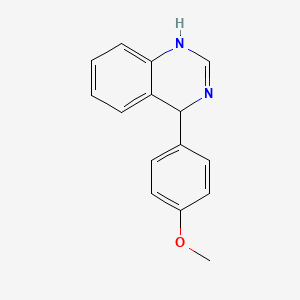
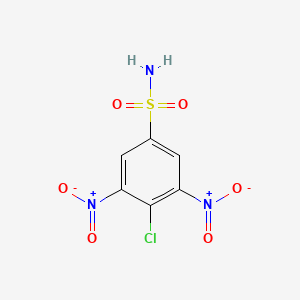
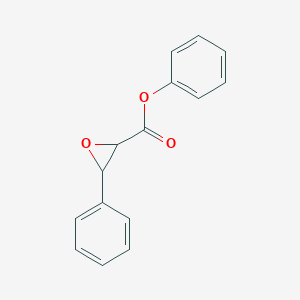
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
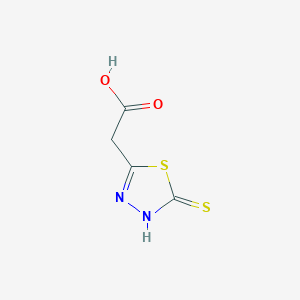
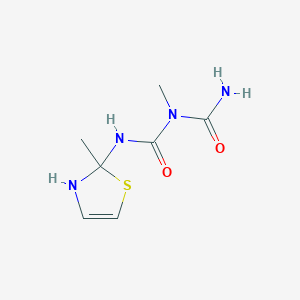
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
